molecular formula C13H14O4 B13920247 (2,4,6-Trimethylbenzylidene)propanedioic acid

(2,4,6-Trimethylbenzylidene)propanedioic acid

Cat. No.: B13920247
M. Wt: 234.25 g/mol
InChI Key: PBMGVIYYNZYRFS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (mesitylmethylene)malonic acid diammoniate typically involves the reaction of mesitylene with malonic acid under specific conditions. The process generally includes the following steps:

Industrial Production Methods

Industrial production of (mesitylmethylene)malonic acid diammoniate may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(Mesitylmethylene)malonic acid diammoniate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of (mesitylmethylene)malonic acid diammoniate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Mesitylmethylene)malonic acid diammoniate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in scientific research and industrial processes.

Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

2-[(2,4,6-trimethylphenyl)methylidene]propanedioic acid

InChI

InChI=1S/C13H14O4/c1-7-4-8(2)10(9(3)5-7)6-11(12(14)15)13(16)17/h4-6H,1-3H3,(H,14,15)(H,16,17)

InChI Key

PBMGVIYYNZYRFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=C(C(=O)O)C(=O)O)C

Origin of Product

United States

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